![molecular formula C11H13N3OS B2412707 N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851978-08-0](/img/structure/B2412707.png)

N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

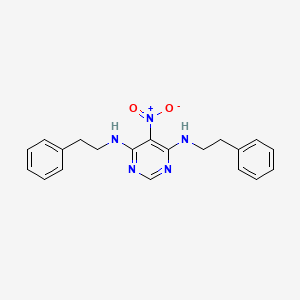

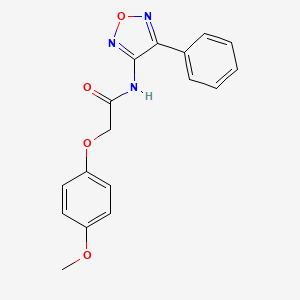

“N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound with the molecular formula C11H13N3OS . It belongs to a class of compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring . Benzothiazoles and their derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide and similar compounds has been described in the literature . The process involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum shows peaks at 1270 cm−1 (C–S), 1643 cm−1 (C = N), and 1672 cm−1 (amide C = O), indicating the presence of these functional groups in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide can be inferred from its molecular structure and synthesis. It is likely to be a solid at room temperature, with a melting point of 194–196 °C .

Wissenschaftliche Forschungsanwendungen

- Synthetic Pathways : Various synthetic methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization, microwave irradiation, and one-pot multicomponent reactions, have been employed to create these derivatives .

- Molecular Docking Studies : Some compounds were docked against the target enzyme DprE1 to identify potent inhibitors .

- Benzothiazole derivatives have shown promise as antimicrobial agents. For example, novel 4-(3-aminopropyl)-7-methoxy-2H-chromen-2-one derivatives exhibited antibacterial activity .

- The most active compounds interacted with oxidoreductase enzymes, forming stable enzyme-inhibitor complexes through hydrophobic interactions .

- The benzothiazole ring system is found in various natural compounds and has been used in:

Anti-Tubercular Activity

Antimicrobial Properties

Biological and Pharmaceutical Applications

Antitumor Activity

Wirkmechanismus

Target of Action

The primary target of N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .

Mode of Action

It’s known that the compound’s interaction with dpre1 inhibits the function of the protein, thereby disrupting the survival and proliferation ofM. tuberculosis .

Pharmacokinetics

A study has suggested that the compound and its derivatives have a favorable pharmacokinetic profile .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth. This is achieved through the compound’s interaction with and inhibition of the DprE1 protein, which is vital for the survival and virulence of the bacteria .

Eigenschaften

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKQQUPJVWPXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(C=CC=C2S1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)